molecular formula C14H14O4 B030063 columbianetin CAS No. 3804-70-4

columbianetin

Cat. No. B030063
CAS RN: 3804-70-4
M. Wt: 246.26 g/mol
InChI Key: YRAQEMCYCSSHJG-NSHDSACASA-N
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Description

Synthesis Analysis

Columbianetin synthesis has been explored through various methods aiming at efficiency and selectivity. Harris, Banwell, and Willis (2011) reported a protecting group free synthesis of (±)-columbianetin from cyclohexane-1,3-dione, highlighting a five-step process that also yields (±)-angelmarin via Coster’s esterification (Harris, Banwell, & Willis, 2011). Additionally, Beare and McErlean (2013) developed a domino on-water, in-water process for the efficient synthesis of (±)-columbianetin, demonstrating the simplicity and operational benefits of on-water chemistry (Beare & McErlean, 2013).

Molecular Structure Analysis

Columbianetin's molecular structure has been studied in the context of its biosynthesis and transformation. Larbat et al. (2009) characterized CYP71AJ4, a P450 monooxygenase that catalyzes the conversion of (+)-columbianetin to angelicin, providing insights into the molecular-level understanding of columbianetin's biosynthetic pathway (Larbat et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of columbianetin have been explored through its involvement in various biological pathways and its potential as a precursor to other compounds. Liu et al. (2017) presented an efficient synthesis of angelmarin and its analogs from columbianetin, demonstrating the compound's versatility in chemical transformations (Liu et al., 2017).

Physical Properties Analysis

The physical properties of columbianetin, such as its solubility, melting point, and stability, are essential for its handling and application in research. Although specific studies focusing solely on the physical properties of columbianetin were not identified in the provided research, these properties can often be inferred from synthesis and application studies.

Chemical Properties Analysis

Columbianetin's chemical properties, including its reactivity, interaction with biological molecules, and role in plant defense mechanisms, have been subjects of research. Jeong et al. (2009) and Lu et al. (2018) have explored the anti-inflammatory effects of columbianetin, suggesting its mode of action at the molecular level and its potential pathways (Jeong et al., 2009), (Lu et al., 2018).

Scientific Research Applications

Analgesic Activity

  • Summary of Application : Columbianetin has been found to have analgesic (pain-relieving) properties .

Antioxidative Activity

  • Summary of Application : Columbianetin has antioxidative properties, meaning it can neutralize harmful free radicals in the body .

Pharmacokinetics and Bioavailability

  • Summary of Application : The pharmacokinetics, bioavailability, and excretion of columbianetin acetate and its metabolite columbianetin have been analyzed .
  • Methods of Application : A sensitive, accurate, and precise HPLC-MS/MS method was established for simultaneous determination of columbianetin acetate and columbianetin in rat plasma .
  • Results or Outcomes : It was found that columbianetin acetate was rapidly and widely distributed in rats, and eliminated rapidly from plasma . The absolute bioavailability of pure columbianetin acetate is 7.0 ± 4.3% .

Anti-Inflammatory Activity

  • Summary of Application : Columbianetin has been found to have anti-inflammatory properties .
  • Methods of Application : Lipopolysaccharides (LPS) were used to induce mouse chondrocytes ATDC5 .
  • Results or Outcomes : Columbianetin alleviated LPS-induced inflammation and apoptosis in chondrocyte through activation of autophagy by inhibiting serum and glucocorticoid-induced protein kinase 1 (SGK1) expression .

Treatment of Rheumatoid Arthritis

  • Summary of Application : Columbianetin has been used in the treatment of rheumatoid arthritis .
  • Results or Outcomes : Columbianetin significantly reduced arthritis scores and paw edema scores of RA rats, and improved the status of joint inflammation .

Antifungal Activity

  • Summary of Application : Columbianetin has been reported to have antifungal activity .

Safety And Hazards

Columbianetin is considered very toxic if swallowed, irritating to skin, and risk of serious damages to eyes. It is toxic and poses a danger of serious damage to health by prolonged exposure. There is a possible risk of impaired fertility and possible risk of harm to unborn child .

properties

IUPAC Name

(8S)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-6,11,16H,7H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAQEMCYCSSHJG-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316498
Record name (+)-Columbianetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Columbianetin

CAS RN

3804-70-4
Record name (+)-Columbianetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3804-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Furo(2,3-h)-1-benzopyran-2-one, 8,9-dihydro-8-(1-hydroxy-1-methylethyl)-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003804704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Columbianetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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